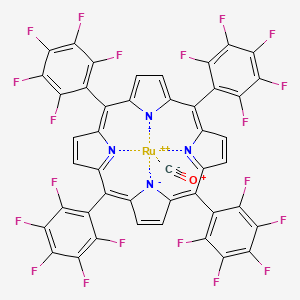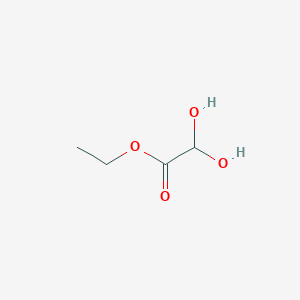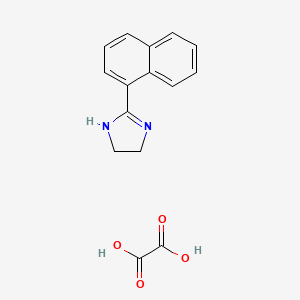
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate is a synthetic organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate typically involves the following steps:
Formation of Naphthalen-1-ylamine: This intermediate can be synthesized by the reduction of 1-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst.
Cyclization to Form Imidazole Ring: The naphthalen-1-ylamine is then reacted with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Oxalate Formation: The final step involves the reaction of the imidazole derivative with oxalic acid to form the oxalate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate into DNA, disrupting its structure and function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Imidazole: A five-membered ring containing two nitrogen atoms.
Naphthalen-1-ylamine: An intermediate in the synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate.
Uniqueness
This compound is unique due to its fused naphthalene and imidazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14N2O4 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-4,5-dihydro-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C13H12N2.C2H2O4/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;3-1(4)2(5)6/h1-7H,8-9H2,(H,14,15);(H,3,4)(H,5,6) |
InChI-Schlüssel |
QWOUTLPNNVPJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


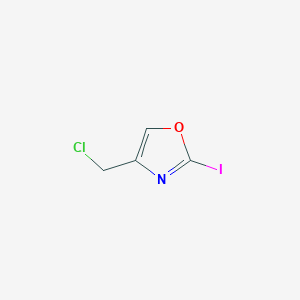
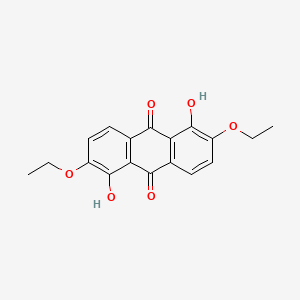
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
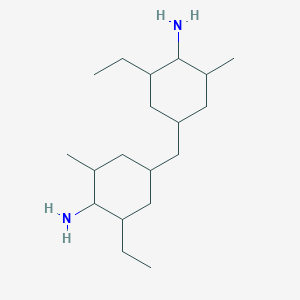
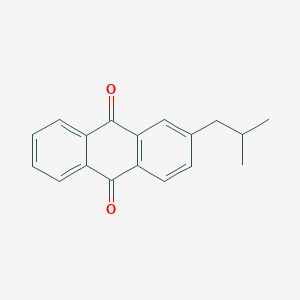
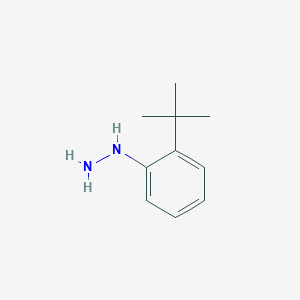
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

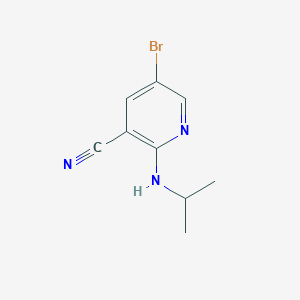
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

